(2E)-3-[4-(cyanomethoxy)phenyl]acrylic acid
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Overview
Description
(2E)-3-[4-(cyanomethoxy)phenyl]acrylic acid is an organic compound characterized by the presence of a cyanomethoxy group attached to a phenyl ring, which is further connected to an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[4-(cyanomethoxy)phenyl]acrylic acid typically involves the reaction of 4-(cyanomethoxy)benzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of a solvent such as ethanol or methanol and a base like sodium ethoxide or potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[4-(cyanomethoxy)phenyl]acrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acrylic acid moiety to an alcohol or alkane.
Substitution: The cyanomethoxy group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
(2E)-3-[4-(cyanomethoxy)phenyl]acrylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Utilized in the production of polymers and materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of (2E)-3-[4-(cyanomethoxy)phenyl]acrylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes. For example, it may inhibit enzymes involved in inflammation, thereby reducing inflammatory responses. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-[4-(dimethylamino)phenyl]acrylic acid: Similar structure but with a dimethylamino group instead of a cyanomethoxy group.
(2E)-3-[4-(methoxy)phenyl]acrylic acid: Contains a methoxy group instead of a cyanomethoxy group.
(2E)-3-[4-(hydroxy)phenyl]acrylic acid: Features a hydroxy group in place of the cyanomethoxy group.
Uniqueness
(2E)-3-[4-(cyanomethoxy)phenyl]acrylic acid is unique due to the presence of the cyanomethoxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it valuable for specific applications in research and industry.
Properties
CAS No. |
854357-48-5 |
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Molecular Formula |
C11H9NO3 |
Molecular Weight |
203.19 g/mol |
IUPAC Name |
3-[4-(cyanomethoxy)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C11H9NO3/c12-7-8-15-10-4-1-9(2-5-10)3-6-11(13)14/h1-6H,8H2,(H,13,14) |
InChI Key |
QQNDRZWCSPILDT-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C=CC(=O)O)OCC#N |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)O)OCC#N |
solubility |
not available |
Origin of Product |
United States |
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